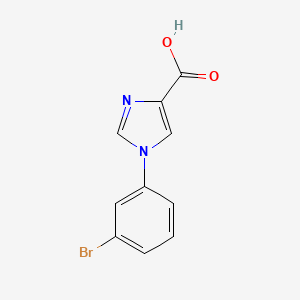

1-(3-Bromophenyl)-1H-imidazole-4-carboxylic acid

Descripción general

Descripción

Phenylboronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water . They have been widely investigated for the treatment of arrhythmias .

Synthesis Analysis

A wide variety of boronic acids have been employed for diol binding with differing substitution of the phenyl ring, with the goals of simplifying their synthesis and altering their thermodynamics of complexation .Molecular Structure Analysis

The structure of similar compounds can be determined using techniques such as FT-IR, 1H NMR, 13C NMR, and MS .Chemical Reactions Analysis

Incorporated in carbohydrates are 1,2-diols, which react with boronic acids through a reversible covalent condensation pathway .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the molecular weight of 3-Bromophenylboronic acid is 200.83 g/mol .Aplicaciones Científicas De Investigación

Continuous Flow Synthesis

1H-4-substituted imidazoles, such as 1-(3-Bromophenyl)-1H-imidazole-4-carboxylic acid, are crucial in the synthesis of NS5A inhibitors like daclatasvir. The continuous flow synthesis of these compounds has been explored using high-temperature and high-pressure techniques, demonstrating the potential for efficient and environmentally friendly production (Carneiro et al., 2015).

Antimicrobial Agents

Imidazole derivatives, including 1-(3-Bromophenyl)-1H-imidazole-4-carboxylic acid, have shown significant potential as antimicrobial agents. Their ability to inhibit the growth of various microorganisms positions them as promising compounds in the field of clinical medicine and pharmacology (Narwal et al., 2012).

Coordination Polymers

The compound has been used in constructing coordination polymers, demonstrating the versatile coordination abilities of imidazole-based multi-carboxylate ligands. These polymers have potential applications in materials science due to their unique structural and functional properties (Guo et al., 2013).

Synthesis of Benzimidazoles

1-(3-Bromophenyl)-1H-imidazole-4-carboxylic acid is involved in the synthesis of 1-substituted benzimidazoles. These compounds have a wide range of applications, including as precursors in the synthesis of various organic compounds (Lygin & Meijere, 2009).

Synthesis and Characterization

The compound has been synthesized and characterized for its structural properties. This research contributes to a deeper understanding of the molecular structure and potential applications of such imidazole derivatives (Zhou Zhong-gao, 2011).

Eco-Friendly Synthesis

Research has focused on developing eco-friendly synthesis methods for imidazole derivatives, highlighting the importance of sustainable practices in chemical synthesis. This approach is crucial for reducing the environmental impact of chemical processes (Godse et al., 2016).

Mecanismo De Acción

While the specific mechanism of action for “1-(3-Bromophenyl)-1H-imidazole-4-carboxylic acid” is not available, similar compounds like 1− (3′−bromophenyl)−heliamine, an anti−arrhythmias agent, have been studied. These studies focus on the pharmacokinetic characterization of the compound, as well as the identification of its metabolites, both in vitro and in vivo .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(3-bromophenyl)imidazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-7-2-1-3-8(4-7)13-5-9(10(14)15)12-6-13/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRYSGMVWHIYED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2C=C(N=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenyl)-1H-imidazole-4-carboxylic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B3037073.png)

![3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B3037080.png)

![2-[5-[2-Oxo-2-(4-phenylphenyl)ethoxy]naphthalen-1-yl]oxy-1-(4-phenylphenyl)ethanone](/img/structure/B3037088.png)

![3-(4-Chlorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3037090.png)